molecular formula C9H9NOS B14221153 5-Ethylthieno[2,3-c]pyridin-7(6H)-one CAS No. 511240-79-2

5-Ethylthieno[2,3-c]pyridin-7(6H)-one

Cat. No.: B14221153
CAS No.: 511240-79-2
M. Wt: 179.24 g/mol
InChI Key: CNWPMOXADFFOEH-UHFFFAOYSA-N
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Description

5-Ethylthieno[2,3-c]pyridin-7(6H)-one is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylthieno[2,3-c]pyridin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of ethyl-substituted thiophene and pyridine derivatives, which undergo cyclocondensation reactions. The reaction conditions often involve the use of strong bases such as sodium ethoxide or sodium methoxide as catalysts .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclocondensation reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 5-Ethylthieno[2,3-c]pyridin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

5-Ethylthieno[2,3-c]pyridin-7(6H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethylthieno[2,3-c]pyridin-7(6H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

  • Thieno[3,2-b]pyridin-7-ol
  • 1H-pyrazolo[3,4-b]pyridine derivatives
  • 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives

Comparison: 5-Ethylthieno[2,3-c]pyridin-7(6H)-one is unique due to its specific ethyl substitution and fused ring structure, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications .

Properties

CAS No.

511240-79-2

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

5-ethyl-6H-thieno[2,3-c]pyridin-7-one

InChI

InChI=1S/C9H9NOS/c1-2-7-5-6-3-4-12-8(6)9(11)10-7/h3-5H,2H2,1H3,(H,10,11)

InChI Key

CNWPMOXADFFOEH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C(=O)N1)SC=C2

Origin of Product

United States

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